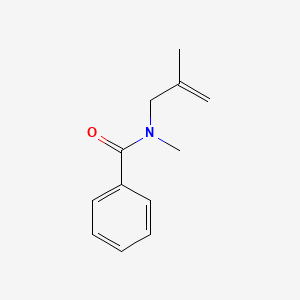
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide is an organic compound with the molecular formula C12H15NO It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a 2-methyl-2-propen-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide typically involves the reaction of benzoyl chloride with N-methyl-N-(2-methyl-2-propen-1-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-(2-methyl-2-propen-1-yl)benzoic acid.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: N-methyl-N-(2-methyl-2-propen-1-yl)benzoic acid.
Reduction: N-methyl-N-(2-methyl-2-propen-1-yl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(2-propen-1-yl)benzamide: Similar structure but lacks the methyl group on the propenyl moiety.
N-Methyl-N-(2-methyl-2-propen-1-yl)benzoic acid: An oxidized form of the compound.
N-Methyl-N-(2-methyl-2-propen-1-yl)benzylamine: A reduced form of the compound.
Uniqueness
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide is unique due to the presence of both a methyl group and a 2-methyl-2-propen-1-yl group on the amide nitrogen. This unique substitution pattern imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
606149-46-6 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
N-methyl-N-(2-methylprop-2-enyl)benzamide |
InChI |
InChI=1S/C12H15NO/c1-10(2)9-13(3)12(14)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
Clé InChI |
RWNWIVMZGIIZSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CN(C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
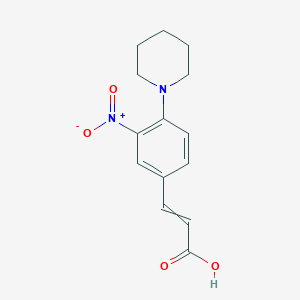

![Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12585907.png)
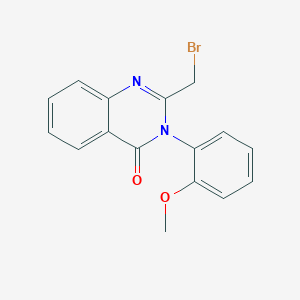
![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine](/img/structure/B12585927.png)
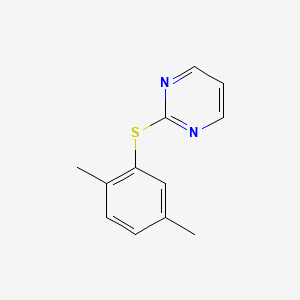
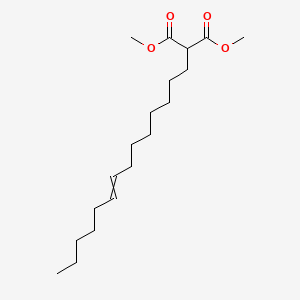
![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
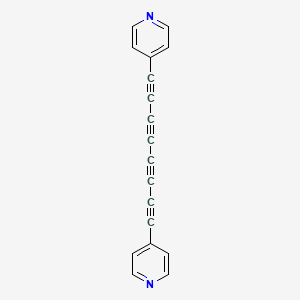
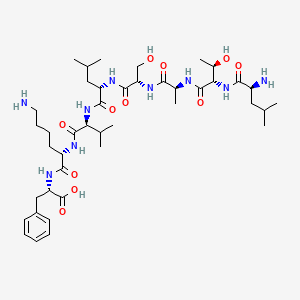
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)

